8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
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Overview
Description
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[45]decane-8-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane in the presence of a base. This reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the spirocyclic structure . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The trimethylsilyl group can be replaced with other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly those with spirocyclic structures.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with unique mechanisms of action.
Mechanism of Action
The mechanism by which 8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile exerts its effects is primarily through its ability to participate in various chemical reactions. Its spirocyclic structure provides a rigid framework that can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific derivatives and applications being studied.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but contains an oxygen and nitrogen atom in the ring system.
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione:
Uniqueness
8-((Trimethylsilyl)oxy)-1,4-dioxaspiro[4.5]decane-8-carbonitrile is unique due to its trimethylsilyl group, which can be selectively modified to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
IUPAC Name |
8-trimethylsilyloxy-1,4-dioxaspiro[4.5]decane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3Si/c1-17(2,3)16-11(10-13)4-6-12(7-5-11)14-8-9-15-12/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMDPHCGYFTFSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1(CCC2(CC1)OCCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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